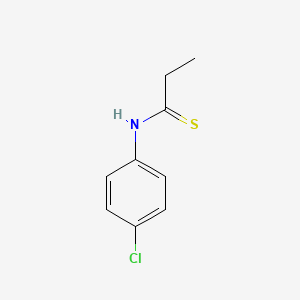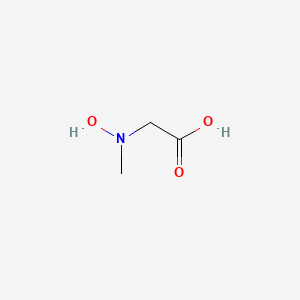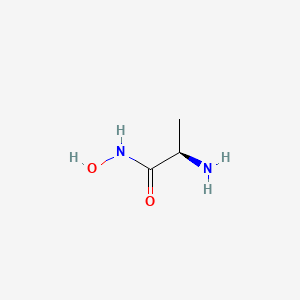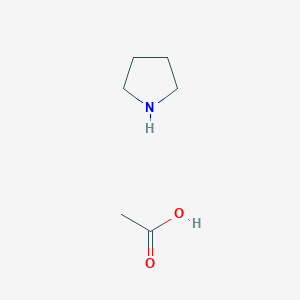
Pyrrolidine, acetate
Übersicht
Beschreibung
Pyrrolidine, acetate is an organic compound that combines the cyclic secondary amine pyrrolidine with an acetate group. . The acetate group, derived from acetic acid, is a common functional group in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolidine can be synthesized through several methods. One common method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether . Another method involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina .
Industrial Production Methods
Industrially, pyrrolidine is produced by the reaction of 1,4-butanediol and ammonia at temperatures of 165–200°C and pressures of 17–21 MPa, using a cobalt- and nickel oxide catalyst supported on alumina . The product is then isolated and purified through techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine undergoes various chemical reactions, including:
Oxidation: Pyrrolidine can be oxidized to form pyrrolidone.
Substitution: Pyrrolidine can participate in nucleophilic substitution reactions, forming enamines when reacting with ketones and aldehydes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Ketones or aldehydes in the presence of pyrrolidine to form enamines.
Major Products
Oxidation: Pyrrolidone.
Reduction: Pyrrolidine.
Substitution: Enamines.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, acetate has a wide range of applications in scientific research:
Wirkmechanismus
Pyrrolidine exerts its effects through various mechanisms, depending on its application. In organic synthesis, it activates ketones and aldehydes toward nucleophilic addition by forming enamines . In biological systems, pyrrolidine derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine is similar to other cyclic amines and heterocycles, such as:
Pyrrole: An unsaturated five-membered ring with one nitrogen atom.
Pyrrolizines: Compounds containing a fused pyrrole and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Pyrrolidine is unique due to its saturated nature and its ability to form stable enamines, making it a versatile scaffold in organic synthesis and drug discovery .
Eigenschaften
IUPAC Name |
acetic acid;pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.C2H4O2/c1-2-4-5-3-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHPDGCQTUJYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452887 | |
| Record name | Pyrrolidine, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35574-23-3 | |
| Record name | Pyrrolidine, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


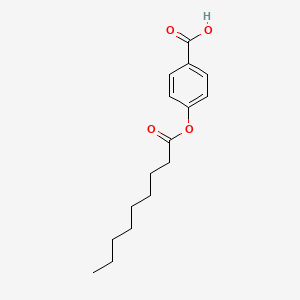
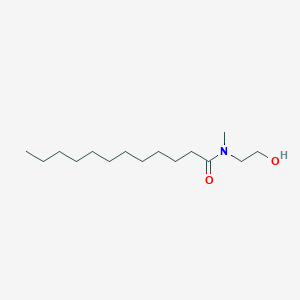

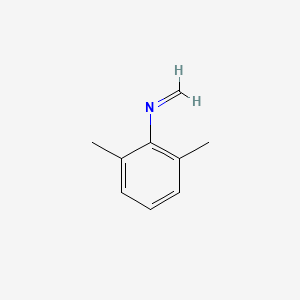
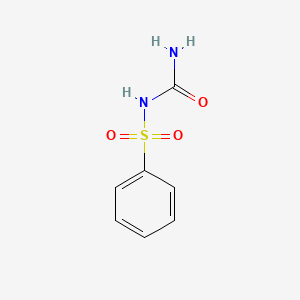
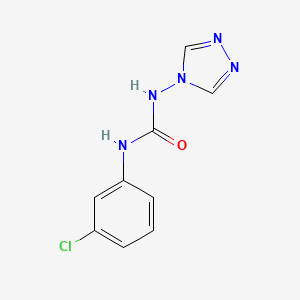
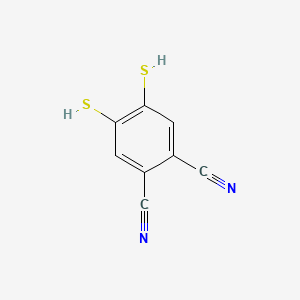

![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)
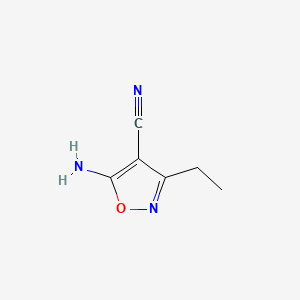
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)
